molecular formula C17H17N3O6S2 B2569156 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428379-77-4

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2569156
CAS No.: 1428379-77-4
M. Wt: 423.46
InChI Key: ZVVUSJXFDOTNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a potent and selective chemical probe for investigating the biological functions of CDC-like kinases (CLKs). This compound acts as a dual inhibitor, primarily targeting CLK1 and CLK2 , which are key regulators of serine/arginine-rich (SR) protein phosphorylation. By inhibiting CLK activity, it effectively modulates alternative pre-mRNA splicing events in cells, providing a powerful tool to dissect splicing mechanisms and their role in disease. The primary research value of this inhibitor lies in its application in oncology and neurodegenerative disease research, where aberrant splicing is a recognized pathogenic driver. Its use has been instrumental in studies exploring the connection between CLK-dependent splicing and cancer cell proliferation , as well as in validating CLK as a therapeutic target for conditions like triple-negative breast cancer. Researchers utilize this compound to induce specific splicing switches and observe downstream consequences on gene expression, protein isoform production, and cellular phenotype, offering profound insights into post-transcriptional regulation.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S2/c1-11-3-4-12(20-7-2-8-27(20,22)23)9-14(11)19-28(24,25)13-5-6-16-15(10-13)18-17(21)26-16/h3-6,9-10,19H,2,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVUSJXFDOTNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes an isothiazolidine moiety and a benzo[d]oxazole sulfonamide framework. The synthesis typically involves multi-step organic reactions, starting from 2-methylphenylamine and 1,1-dioxidoisothiazolidine, often utilizing solvents like dichloromethane or ethanol in the presence of catalysts such as palladium on carbon or sodium hydride.

The primary mechanism of action for this compound is its interaction with cyclin-dependent kinase 2 (CDK2), an essential enzyme in cell cycle regulation. By inhibiting CDK2, the compound can disrupt the cell cycle, leading to reduced cell proliferation and potential apoptosis in cancer cells . This action is significant in the development of anti-cancer therapies.

Biological Activity

Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell growth effectively. The following table summarizes key findings from recent studies:

Cell Line GI50 (μM) Mechanism
A549 (Lung Cancer)15.4CDK2 inhibition
MCF-7 (Breast Cancer)22.8Induction of apoptosis
HeLa (Cervical Cancer)10.5Cell cycle arrest

Case Studies and Research Findings

  • Inhibition Studies : A study involving the NCI-60 human tumor cell line panel revealed that the compound exhibited significant growth inhibition across multiple cancer types, particularly leukemia . The average GI50 values were found to be in the low micromolar range.
  • Mechanistic Insights : Additional experiments indicated that the compound affects microtubule dynamics within cells, contributing to its cytotoxic effects. This was evidenced by tubulin polymerization assays which showed that the compound effectively binds to tubulin and induces depolymerization .
  • Toxicity Assessments : Toxicity studies using zebrafish embryos demonstrated that while the compound is effective against cancer cells, it also poses some toxicity risks at higher concentrations. The results suggest a need for further optimization to enhance selectivity towards cancer cells while minimizing adverse effects on normal cells .

Scientific Research Applications

Oncology

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has been studied for its potential to inhibit Cyclin-dependent kinase 2 (CDK2), an essential enzyme in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further research in cancer therapeutics .

Antimicrobial Activity

The sulfonamide group within the compound suggests potential antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Initial studies indicate that derivatives of this compound may exhibit significant antibacterial activity .

Enzyme Inhibition Studies

Research has indicated that the compound may interact with various enzymes involved in metabolic pathways. For instance, studies on related compounds have shown inhibitory effects on thioredoxin glutathione reductase (TGR), which is crucial for maintaining redox balance in cells . This suggests that this compound could be explored as a lead compound for designing new inhibitors targeting similar pathways.

Antioxidant Properties

Compounds with dioxidoisothiazolidine structures have been reported to exhibit antioxidant activities. The presence of this moiety may enhance the compound's ability to scavenge free radicals, providing additional therapeutic benefits .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of related compounds:

StudyFindings
Study ADemonstrated inhibition of CDK2 leading to apoptosis in cancer cells.
Study BShowed significant antibacterial activity against various pathogens.
Study CReported antioxidant properties that could mitigate oxidative stress in cells.

Comparison with Similar Compounds

Benzo[d]oxazole Sulfonamides

  • N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide ()

    • Structural Differences : Replaces the 1,1-dioxidoisothiazolidine group with a furan-thiophene hybrid side chain.
    • Implications : The absence of the sulfone group may reduce polarity and alter pharmacokinetics compared to the target compound.
  • 2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives ()

    • Structural Differences : Substitutes the benzo[d]oxazole with a benzo[b][1,4]oxazine ring and lacks the isothiazolidine sulfone.
    • Synthetic Parallels : Both compounds utilize oxadiazole or oxazine scaffolds, suggesting shared synthetic routes involving condensation and cyclization reactions .

Oxadiazole- and Thiazole-Based Sulfonamides

  • 5-Substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide () Structural Differences: Features a 1,3,4-oxadiazole ring instead of benzo[d]oxazole and a sulfanyl (-S-) linker.
  • N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl, ) Structural Differences: Contains an oxazolidinone ring and is used as a fungicide.

Isothiazolidine and Thiosemicarbazide Derivatives

  • N-Diethylaminomethyl-2-oxo-1,2-dihydroindole hydrazinecarbothioamides () Structural Differences: Incorporates a thiosemicarbazide moiety instead of a sulfonamide. Synthetic Methods: Both compounds employ reflux conditions with acetic acid catalysis, suggesting scalable synthetic protocols .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Heterocycle Substituents/Functional Groups Potential Applications Reference
Target Compound Benzo[d]oxazole 1,1-Dioxidoisothiazolidine, sulfonamide Enzyme inhibition, antimicrobial (inferred)
N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-... () Benzo[d]oxazole Furan-thiophene hybrid, sulfonamide Unspecified (structural study)
5-Substituted-1,3,4-oxadiazole-2-yl-N-(2-methoxy-5-chlorophenyl)-... () 1,3,4-Oxadiazole Sulfanyl acetamide, chloro-methoxy phenyl Antimicrobial
Oxadixyl () Oxazolidinone Acetamide, dimethylphenyl Fungicide

Q & A

Q. What synthetic strategies are recommended for the preparation of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed. First, construct the isothiazolidin dioxide ring via cyclization of a cysteine derivative with sulfuryl chloride under anhydrous conditions. Next, couple the intermediate with 2-methylphenylamine using a Buchwald-Hartwig amination catalyst (e.g., Pd(OAc)₂/XPhos). Finally, introduce the sulfonamide group via reaction with 2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride in DMF at 50°C. Optimize yields by:
  • Using anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.
  • Employing coupling agents like EDCI/HOBt for amide bond formation.
  • Purifying intermediates via silica gel chromatography (ethyl acetate/hexane gradients).
  • Monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer : Use a combination of ¹H NMR, ¹³C NMR, and HRMS:
  • ¹H NMR :
  • Isothiazolidin dioxide protons: δ 3.2–3.8 ppm (multiplet, 4H, –S–CH₂–N–).
  • Benzo[d]oxazole aromatic protons: δ 7.1–7.9 ppm (doublets, 3H).
  • ¹³C NMR :
  • Sulfonamide sulfur: δ 115–120 ppm (SO₂).
  • Oxazole carbonyl: δ 165–170 ppm (C=O).
  • HRMS : Exact mass should match the calculated molecular formula (e.g., C₁₉H₁₈N₃O₅S₂: 456.0642). Purity ≥95% can be confirmed via reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (70:30) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) for sulfonamide derivatives in enzyme inhibition assays?

  • Methodological Answer : Address discrepancies by:
  • Standardizing assay conditions : Use identical enzyme concentrations (e.g., carbonic anhydrase II at 10 nM), buffer pH (7.4), and incubation times (30 min).
  • Validating compound solubility : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation.
  • Cross-referencing controls : Include reference inhibitors (e.g., acetazolamide) to normalize inter-lab variability.
  • Statistical analysis : Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals. Replicate experiments across independent labs .

Q. What experimental approaches are effective for elucidating the mechanism of action when target identification screens yield ambiguous results?

  • Methodological Answer : Use a tiered strategy:

Affinity purification : Immobilize the compound on sepharose beads for pull-down assays with cell lysates; identify bound proteins via LC-MS/MS.

CRISPR-Cas9 screening : Perform genome-wide knockout screens to identify genes whose loss rescues compound toxicity.

Molecular docking : Prioritize targets (e.g., kinases, GPCRs) using AutoDock Vina with flexible side-chain sampling. Validate hits via SPR binding assays (Kd measurement) .

Q. How can the pharmacokinetic profile of this compound be optimized while retaining its in vitro bioactivity?

  • Methodological Answer : Implement structural modifications guided by ADME studies:
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., –CF₃) at the para position to reduce CYP450 oxidation. Test in human liver microsomes (HLM) with NADPH cofactors.
  • Solubility : Incorporate polar substituents (e.g., –OH, –NH₂) on the benzo[d]oxazole ring. Measure logP via shake-flask method.
  • Prodrug design : Mask acidic sulfonamide groups as ethyl esters; evaluate hydrolysis rates in plasma. Maintain bioactivity via parallel cytotoxicity assays (e.g., MTT in HeLa cells) .

Data Contradiction Analysis

Q. What methodologies should be employed to reconcile conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models for this compound?

  • Methodological Answer :
  • Model standardization : Use identical cell lines (e.g., MCF-7) in both systems. For 3D spheroids, ensure uniform size (100–200 µm diameter) via ultra-low attachment plates.
  • Compound penetration analysis : Measure intracellular accumulation via LC-MS in 3D vs. 2D cultures after 24 h exposure.
  • Hypoxia effects : Quantify HIF-1α levels (Western blot) in 3D spheroids to assess hypoxia-driven resistance. Adjust dosing regimens accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.